molecular formula C8H6Cl2N2O2S B1330192 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide CAS No. 364-96-5

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide

Cat. No. B1330192
CAS RN: 364-96-5
M. Wt: 265.12 g/mol
InChI Key: NJMWRGDFOPSHPX-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . It has been used in various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, a series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators . Compounds having 7-position and 3-position substitution were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 353.845 .

Mechanism of Action

Target of Action

The primary targets of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide, also known as 6,7-Dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, are the AMPA receptors . These receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of the AMPA receptors . This means it binds to a site on the receptor different from the active site, and enhances the receptor’s response to its ligand, glutamate . This results in an increase in the activity of the AMPA receptors .

Biochemical Pathways

The activation of AMPA receptors leads to the opening of ion channels that allow the flow of sodium (Na+) and potassium (K+) ions across the cell membrane . This can lead to depolarization of the neuron and the generation of an action potential . The exact biochemical pathways affected by this compound would depend on the specific neuronal circuits in which these AMPA receptors are located .

Pharmacokinetics

As a positive allosteric modulator of ampa receptors, it is likely to cross the blood-brain barrier to exert its effects in the central nervous system .

Result of Action

The activation of AMPA receptors by this compound can enhance synaptic transmission in the brain . This could potentially lead to improvements in cognitive function, although the exact molecular and cellular effects would depend on the specific neuronal circuits involved .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as the presence of other neurotransmitters or drugs, the physiological state of the neurons, and the specific characteristics of the neuronal circuits in which the AMPA receptors are located

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential therapeutic applications. The compound could also be modified to enhance its activity or reduce potential side effects .

properties

IUPAC Name

6,7-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2S/c1-4-11-7-2-5(9)6(10)3-8(7)15(13,14)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMWRGDFOPSHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189923
Record name 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364-96-5
Record name 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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